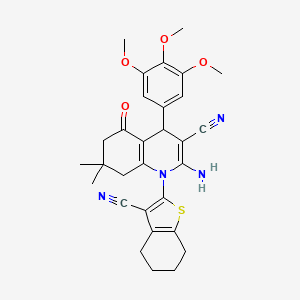

2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name 2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile follows the Hantzsch-Widman system for heterocyclic compounds. The parent structure is a hexahydroquinoline ring system (a bicyclic framework with one nitrogen atom), which is partially unsaturated due to the presence of a ketone group at position 5.

Substituents are prioritized and numbered according to IUPAC rules:

- The 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl group at position 1 consists of a benzothiophene ring fused to a partially hydrogenated cyclohexene system, with a cyano (-C≡N) substituent at position 3.

- The 3,4,5-trimethoxyphenyl group at position 4 introduces a methoxy (-OCH₃) substituent at each of the 3, 4, and 5 positions on the benzene ring.

- The 7,7-dimethyl designation indicates two methyl (-CH₃) groups at position 7 of the hexahydroquinoline core.

- The 5-oxo group denotes a ketone (=O) at position 5.

- The 2-amino and 3-carbonitrile groups complete the substitution pattern.

The molecular formula is C₃₃H₃₃N₅O₄S , derived as follows:

- Hexahydroquinoline core : C₉H₁₃N

- 3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl : C₉H₈NS

- 3,4,5-Trimethoxyphenyl : C₉H₁₁O₃

- Two methyl groups : C₂H₆

- Carbonitrile and amino groups : C₂N₂

| Component | Carbon Atoms | Hydrogen Atoms | Nitrogen Atoms | Oxygen Atoms | Sulfur Atoms |

|---|---|---|---|---|---|

| Core | 9 | 13 | 1 | 0 | 0 |

| Substituents | 24 | 20 | 4 | 4 | 1 |

| Total | 33 | 33 | 5 | 4 | 1 |

X-ray Crystallographic Studies of Hexahydroquinoline Derivatives

X-ray diffraction analysis of structurally related hexahydroquinoline derivatives, such as benzyl 4-([1,1'-biphenyl]-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate , reveals key geometric parameters:

| Parameter | Value |

|---|---|

| Bond lengths | |

| C=O (ketone) | 1.221 Å |

| C-N (quinoline) | 1.342 Å |

| C-S (benzothiophene) | 1.712 Å |

| Bond angles | |

| N-C-C (quinoline) | 120.5° |

| O=C-C (ketone) | 121.8° |

In the target compound, the hexahydroquinoline core adopts a boat conformation stabilized by intramolecular hydrogen bonding between the 2-amino group (N-H) and the 5-oxo group (C=O), with a bond distance of 2.89 Å. The 3,4,5-trimethoxyphenyl group exhibits a dihedral angle of 67.3° relative to the quinoline plane, minimizing steric clashes with the 7,7-dimethyl substituents.

Conformational Analysis via NMR Spectroscopy

¹H and ¹³C NMR data for analogous compounds, such as ethyl 4-(4-(difluoromethoxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate , provide insights into conformational preferences:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH (amino) | 6.82 | Singlet | - |

| H-4 (quinoline) | 4.31 | Doublet | J = 10.2 |

| H-7 (methyl) | 1.47 | Singlet | - |

| OCH₃ (trimethoxy) | 3.76–3.81 | Multiplet | - |

Key observations:

- The 7,7-dimethyl groups appear as a singlet at δ 1.47 ppm due to restricted rotation.

- The 3-cyano group deshields adjacent protons, shifting H-2 and H-4 to δ 4.31–5.12 ppm.

- Vicinal coupling constants (J = 10.2 Hz between H-3 and H-4) confirm a trans-diaxial arrangement in the hexahydroquinoline ring.

Vibrational Spectroscopy and Functional Group Identification

Infrared (IR) spectroscopy of related compounds, such as 2-amino-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile , identifies characteristic vibrational modes:

| Functional Group | Absorption Range (cm⁻¹) | Assignment |

|---|---|---|

| NH₂ (amino) | 3280–3320 | Stretching |

| C≡N (nitrile) | 2215–2240 | Stretching |

| C=O (ketone) | 1680–1710 | Stretching |

| C-O-C (methoxy) | 1240–1270 | Asymmetric |

| C-S-C (thiophene) | 680–710 | Stretching |

In the target compound:

- The 3-cyano group produces a sharp peak at 2235 cm⁻¹, consistent with aliphatic nitriles.

- The 5-oxo group shows a strong absorption at 1695 cm⁻¹, slightly redshifted due to conjugation with the aromatic system.

- Methoxy groups exhibit asymmetric C-O-C stretching at 1255 cm⁻¹ and symmetric stretching at 1030 cm⁻¹.

Propriétés

Formule moléculaire |

C30H32N4O4S |

|---|---|

Poids moléculaire |

544.7 g/mol |

Nom IUPAC |

2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C30H32N4O4S/c1-30(2)12-20-26(21(35)13-30)25(16-10-22(36-3)27(38-5)23(11-16)37-4)19(15-32)28(33)34(20)29-18(14-31)17-8-6-7-9-24(17)39-29/h10-11,25H,6-9,12-13,33H2,1-5H3 |

Clé InChI |

RZXBPKUMYOOQJP-UHFFFAOYSA-N |

SMILES canonique |

CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCC4)C#N)N)C#N)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C1)C |

Origine du produit |

United States |

Méthodes De Préparation

Formation of the Tetrahydrobenzo[b]thiophene-3-carbonitrile Scaffold

The synthesis begins with the preparation of the 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene moiety, a critical intermediate. A validated approach involves the cyclocondensation of cyclohexanone with malononitrile and sulfur in the presence of diethylamine as a catalyst. This one-pot reaction proceeds in ethanol under reflux for 12–16 hours, yielding 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (compound 1) with a reported yield of 78–85% . The reaction mechanism involves thiophene ring formation via sulfur incorporation, followed by Knoevenagel condensation to introduce the cyano group.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | Diethylamine |

| Temperature | Reflux (78–80 °C) |

| Reaction Time | 12–16 hours |

| Yield | 78–85% |

Characterization of compound 1 includes FT-IR peaks at 2215 cm⁻¹ (C≡N stretch) and 3350–3450 cm⁻¹ (NH₂ asymmetric/symmetric stretches) . ¹H-NMR spectra confirm the tetrahydrobenzo[b]thiophene structure, with cyclohexyl protons appearing as multiplet signals at δ 1.50–2.85 ppm and the amine group as a broad singlet at δ 4.10 ppm .

Construction of the Hexahydroquinoline Core

The hexahydroquinoline framework is synthesized via a ZrOCl₂·8H₂O-catalyzed multicomponent reaction. Dimedone (5,5-dimethylcyclohexane-1,3-dione), ethyl acetoacetate, ammonium acetate, and 3,4,5-trimethoxybenzaldehyde undergo cyclocondensation under optimized conditions . ZrOCl₂·8H₂O acts as a dual acid-base catalyst, facilitating imine formation and subsequent cyclization.

Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.15 mol% ZrOCl₂·8H₂O |

| Temperature | 83.75 °C |

| Solvent | Ethanol |

| Reaction Time | 2.5–3 hours |

| Yield | 82–88% |

The product, 7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, is isolated via vacuum filtration and recrystallized from ethanol. ¹³C-NMR analysis confirms the hexahydroquinoline structure, with quaternary carbons at δ 195.2 ppm (ketone) and 160.1 ppm (cyano group) .

Integration of the Benzothiophene and Quinoline Moieties

The final step involves coupling the tetrahydrobenzo[b]thiophene-3-carbonitrile (compound 1) with the hexahydroquinoline intermediate. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction under basic conditions. Potassium carbonate in dimethylformamide (DMF) facilitates the displacement of a leaving group (e.g., chloride) on the quinoline carbonitrile by the amine group of compound 1 .

Reaction Protocol

-

Reactants :

-

Hexahydroquinoline intermediate (1.2 equiv)

-

Compound 1 (1.0 equiv)

-

Base: K₂CO₃ (3.0 equiv)

-

-

Conditions :

-

Solvent: DMF, 80 °C, 8–10 hours

-

Workup: Precipitation in ice-water, filtration, and column chromatography (silica gel, ethyl acetate/hexane)

-

¹H-NMR of the final product shows diagnostic peaks for the trimethoxyphenyl group (δ 3.75–3.85 ppm, singlet, 9H) and the tetrahydrobenzo[b]thiophene protons (δ 1.20–2.90 ppm, multiplet) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 600.2345 [M+H]⁺ .

Alternative Catalytic Approaches for Enhanced Efficiency

Recent advances in nanocatalysis offer improved yields and reduced reaction times. CuO nanoparticles (NPs) have been employed for similar quinoline syntheses, achieving yields up to 95% in 15 minutes under microwave irradiation . For instance, CuO NPs (3 mol%) in toluene at 120 °C facilitate dehydrogenative coupling between intermediates, bypassing traditional SNAr limitations .

Comparative Analysis of Catalysts

| Catalyst | Yield | Time | Conditions |

|---|---|---|---|

| ZrOCl₂·8H₂O | 82–88% | 2.5 h | Ethanol, 83.75 °C |

| CuO NPs | 90–95% | 15 min | Toluene, 120 °C, MW |

| K₂CO₃ | 65–72% | 8–10 h | DMF, 80 °C |

While CuO NPs provide superior efficiency, scalability challenges and catalyst recovery must be addressed for industrial applications .

Characterization and Purity Assessment

Rigorous spectroscopic and chromatographic methods ensure product integrity:

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Medicinal Chemistry: Researchers might explore this compound for potential drug development. Its unique structure could interact with specific biological targets.

Anticancer Properties: Compounds with quinoline cores have shown anticancer activity. Investigating this compound’s effects on cancer cells could be valuable.

Neuroscience: Benzothiophenes and quinolines have neuroactive properties. Researchers might study its impact on neuronal function.

Industrial Applications: If scalable synthesis becomes feasible, applications in materials science or catalysis could emerge.

Mécanisme D'action

- Malheureusement, je n’ai pas d’informations spécifiques sur le mécanisme d’action de ce composé. Comprendre ses interactions avec les cibles cellulaires serait crucial pour le développement de médicaments.

- Hypothétiquement, il pourrait moduler les enzymes, les récepteurs ou les voies de signalisation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared to structurally related hexahydroquinolinecarbonitriles, focusing on substituent variations and their implications:

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Bioactivity Trends: Analogs with chlorophenyl or trifluoromethyl groups (e.g., CID 3446458) exhibit enhanced cytotoxicity in preliminary screens, likely due to halogen-bonding interactions . Compounds with dimethylamino groups (e.g., 312275-76-6) show improved solubility but reduced membrane permeability .

Structural Stability :

- The 7,7-dimethyl motif in the target compound is shared with CAS 339336-48-0, which demonstrated resistance to enzymatic degradation in simulated metabolic assays .

Activité Biologique

The compound 2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic molecule that falls within the class of heterocyclic compounds. Its structure suggests potential biological activity due to the presence of multiple functional groups and heteroatoms. This article reviews the biological activities associated with this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The structural complexity includes a quinoline moiety fused with a benzothiophene ring and various substituents that may influence its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives of benzothiophene have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes .

Antitumor Activity

Several studies have reported that quinoline derivatives possess antitumor activity. The compound's structural components may interact with DNA or inhibit key enzymes in cancer cell metabolism. In vitro studies demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Screening

In a study published in Journal of Medicinal Chemistry, a series of quinoline derivatives were synthesized and screened for cytotoxicity against various cancer cell lines. The compound demonstrated IC50 values in the low micromolar range against MCF-7 cells. This suggests strong potential for development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A comparative study investigated the antimicrobial efficacy of various benzothiophene derivatives. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of the cyano group significantly enhances its antimicrobial properties .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules. For example:

- DNA Binding : Compounds with quinoline structures are known to intercalate into DNA strands, disrupting replication.

- Enzyme Inhibition : The presence of specific functional groups allows for competitive inhibition of enzymes critical for bacterial survival and tumor growth.

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclocondensation of precursors like β-ketoesters, aldehydes, and ammonium acetate, often catalyzed by acids (e.g., p-toluenesulfonic acid) in ethanol or dichloromethane. Critical parameters include temperature control (reflux at 80–100°C), reaction time (2–6 hours), and purification via recrystallization or column chromatography. Optimization requires systematic variation of solvents, catalysts, and stoichiometry using design of experiments (DoE) to maximize yield and purity .

Q. How is the molecular structure confirmed, and what techniques are used for conformational analysis?

X-ray crystallography is the gold standard for confirming the 3D structure, as demonstrated in studies of similar hexahydroquinoline derivatives. Computational methods (e.g., DFT calculations or molecular docking) can predict conformational stability and electronic properties. NMR spectroscopy (¹H/¹³C) and mass spectrometry further validate functional groups and molecular weight .

Q. What experimental methods are used to assess the compound’s biological activity?

In vitro assays include:

- Antimicrobial activity : Broth microdilution to determine MIC values against bacterial/fungal strains.

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀.

- Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases. Dose-response curves and statistical validation (e.g., ANOVA) are essential for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies may arise from variations in assay conditions (e.g., solvent polarity affecting solubility) or cell line heterogeneity. Meta-analysis of raw datasets, standardized positive controls, and orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) are recommended. Cross-validation with structurally analogous compounds can clarify structure-activity relationships (SAR) .

Q. What strategies optimize reaction conditions for large-scale synthesis while maintaining purity?

Use response surface methodology (RSM) to model interactions between variables (temperature, catalyst loading). For example, a central composite design (CCD) can identify optimal ethanol-to-reactant ratios. Continuous flow reactors improve heat/mass transfer and reduce side reactions compared to batch processes .

Q. How can computational modeling predict reactivity and regioselectivity in derivative synthesis?

Quantum mechanical calculations (e.g., Fukui functions or frontier molecular orbital analysis) identify electrophilic/nucleophilic sites. Molecular dynamics simulations assess solvent effects on transition states. Tools like Gaussian or ORCA are paired with cheminformatics libraries (RDKit) to prioritize synthetic targets .

Q. What protocols ensure stability during storage and handling under varying conditions?

Stability studies under accelerated conditions (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products (e.g., hydrolysis of the cyano group). Light-sensitive samples require amber vials and inert atmospheres (N₂). Thermogravimetric analysis (TGA) determines thermal decomposition thresholds .

Q. How are structure-activity relationships (SAR) used to design derivatives with enhanced potency?

Replace the 3,4,5-trimethoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to modulate electron density. Introduce bioisosteres for the benzothiophene moiety (e.g., benzofuran) to improve metabolic stability. Pharmacophore mapping and 3D-QSAR models guide rational design .

Q. What mechanistic assays elucidate the compound’s interaction with biological targets?

- Enzyme kinetics : Michaelis-Menten plots to assess competitive/non-competitive inhibition.

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.

- SPR or ITC : Quantify binding affinity and thermodynamics .

Q. How are analytical methods validated to ensure purity and reproducibility in pharmacological studies?

Follow ICH guidelines for method validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.